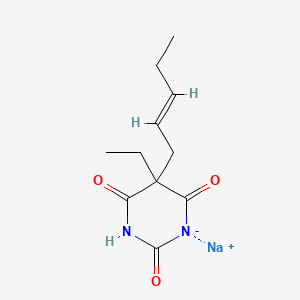
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt is a barbituric acid derivative. Barbituric acid derivatives are known for their central nervous system depressant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method involves the use of sodium methylate in methanol, followed by the addition of ethyl acetate and diethyl alpha-ethyl-alpha-phenylmalonate. The reaction is then carried out with urea to form the sodium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to obtain a pure form of the sodium salt.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has applications in the development of sedative and hypnotic drugs.
Industry: The compound is used in the manufacture of various pharmaceuticals and as an intermediate in chemical production
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by modulating chloride ion channels, leading to a sedative and hypnotic effect. It also inhibits glutamate-induced depolarizations, contributing to its overall depressant action .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital sodium: Another barbituric acid derivative with similar sedative and anticonvulsant properties.
Sodium 5,5-diethylbarbiturate: Known for its use as a sedative and hypnotic agent.
Sodium phenylethylbarbiturate: Used in similar applications as 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt .
Uniqueness
This compound is unique due to its specific alkyl and alkenyl substitutions, which confer distinct chemical and pharmacological properties. These substitutions affect its binding affinity and efficacy at GABA receptors, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
64038-21-7 |
|---|---|
Molecular Formula |
C11H15N2NaO3 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;5-ethyl-5-[(E)-pent-2-enyl]pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15;/h5-6H,3-4,7H2,1-2H3,(H2,12,13,14,15,16);/q;+1/p-1/b6-5+; |
InChI Key |
IATIWTGQOJOVED-IPZCTEOASA-M |
Isomeric SMILES |
CC/C=C/CC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Canonical SMILES |
CCC=CCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
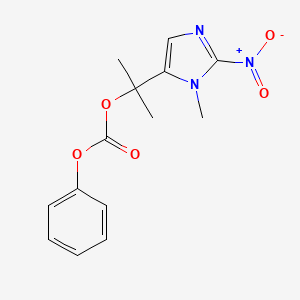
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
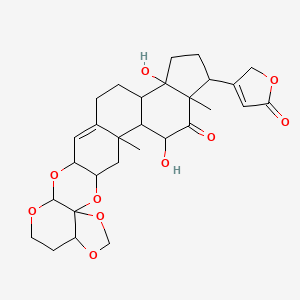
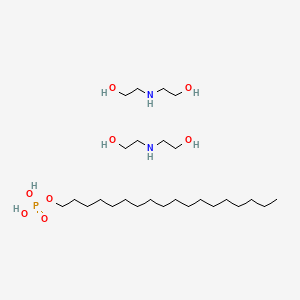
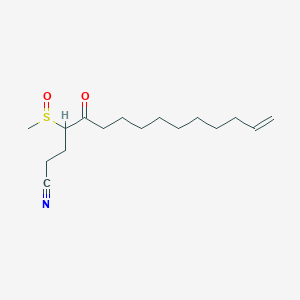
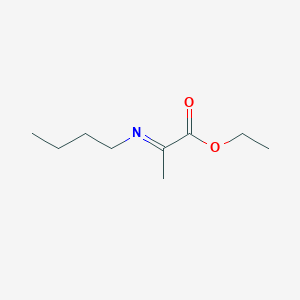
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
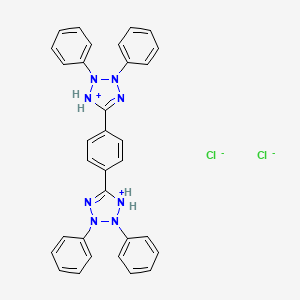
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
